molecular formula C17H36O8S B12611216 2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 880150-72-1

2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B12611216
CAS No.: 880150-72-1
M. Wt: 400.5 g/mol
InChI Key: WIFDLWVKGYSLMK-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a chemical compound with the molecular formula C11H24O7S. It is known for its unique structure, which includes multiple ethoxy groups and a mercaptopropoxy group. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the reaction of 3-mercaptopropanol with ethylene oxide in the presence of a base. The reaction proceeds through a series of nucleophilic substitution reactions, where the hydroxyl group of 3-mercaptopropanol attacks the ethylene oxide, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The ethoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides are formed.

    Reduction: Thiols are produced.

    Substitution: Various substituted ethoxy derivatives are formed.

Scientific Research Applications

2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing proteins.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol involves its interaction with thiol groups in proteins and enzymes. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and protein stability, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-[2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
  • 2-[2-[2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
  • 2-[2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]ethoxy]ethanol

Uniqueness

2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its extended ethoxy chain and the presence of a mercaptopropoxy group. This structure provides it with distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

880150-72-1

Molecular Formula

C17H36O8S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(3-sulfanylpropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C17H36O8S/c18-2-4-20-6-8-22-10-12-24-14-16-25-15-13-23-11-9-21-7-5-19-3-1-17-26/h18,26H,1-17H2

InChI Key

WIFDLWVKGYSLMK-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)CS

Origin of Product

United States

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